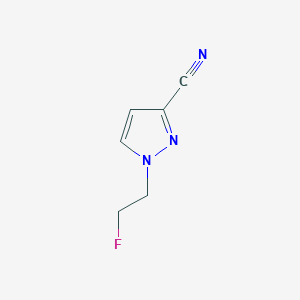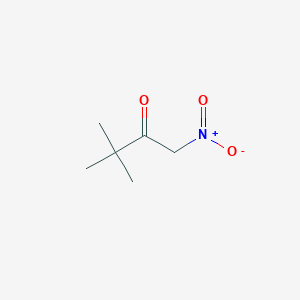
3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives are found to have a wide range of biological and pharmacological applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzofuran derivatives can generally be synthesized through various methods such as metal-free cyclization of ortho-hydroxystilbenes .Molecular Structure Analysis
The molecular structure of this compound would include a benzofuran ring, a butyramido group, and a 3-chloro-4-fluorophenyl group. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of the benzofuran ring could influence its stability and reactivity .Applications De Recherche Scientifique
Solvent-Free Synthesis and Spectral Analysis
The chemical structure of interest, while not directly mentioned, is related to the field of benzofuran derivatives, which have been synthesized using solvent-free methods. For example, derivatives synthesized by catalyzed solvent-free condensation showed over 85% yield, with their purity confirmed via physical constants and spectral data. These derivatives' spectral properties were analyzed in depth, providing insights into the effects of substituents on spectral group absorptions, which is crucial for understanding the electronic structure and reactivity of such compounds (Thirunarayanan & Sekar, 2013).
Antimicrobial Applications
Benzofuran derivatives have been explored for their antimicrobial potential. Novel series of benzofuran carboxamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. Such studies are vital for discovering new antimicrobial agents that could potentially address the issue of antibiotic resistance. These compounds exhibited significant activity against pathogenic bacteria such as S. aureus and E. coli, highlighting their potential as antimicrobial agents (Idrees et al., 2020).
Anti-inflammatory Applications
Research into the anti-inflammatory properties of benzofuran derivatives has led to the synthesis of compounds showing significant activity. Derivatives synthesized for their potential anti-inflammatory effects were found to exhibit notable activity, with some compounds performing comparably to standard anti-inflammatory drugs. This indicates the potential of benzofuran derivatives in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).
Antitumor Applications
The antitumor potential of benzofuran derivatives has also been investigated. A series of benzofuran-2-yl pyrazole pyrimidine derivatives were synthesized and their antitumor activities were evaluated, showing promise against various cancer cell lines. This research direction is critical for developing new chemotherapeutic agents with potentially lower side effects and better efficacy (El-Zahar et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(butanoylamino)-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-5-16(24)23-17-12-6-3-4-7-15(12)26-18(17)19(25)22-11-8-9-14(21)13(20)10-11/h3-4,6-10H,2,5H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZPFNXLCZLZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2801351.png)
![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-amine](/img/structure/B2801352.png)
![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2801353.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)
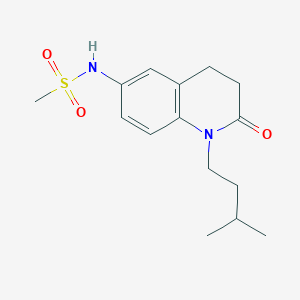

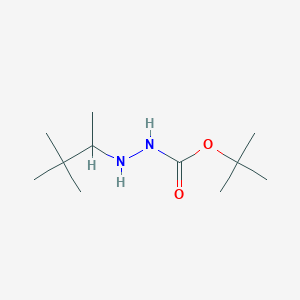
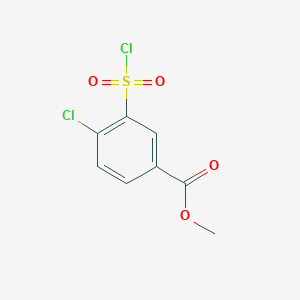
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2801364.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2801367.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801371.png)
